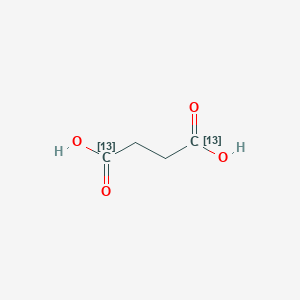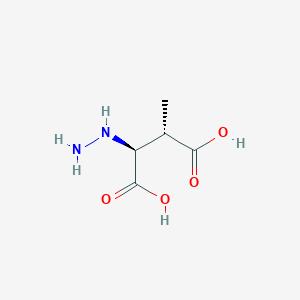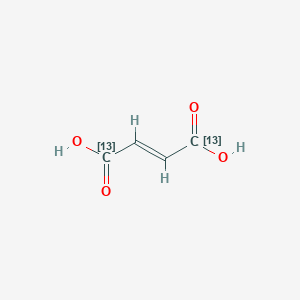
2-Fluoro-1-phenylpent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-phenylpent-4-en-1-one, also known as 2F-DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential use in treating depression and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 2-Fluoro-1-phenylpent-4-en-1-one is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of mood, pain, and cognition. By blocking the NMDA receptor, 2-Fluoro-1-phenylpent-4-en-1-one may produce its antidepressant and analgesic effects.
Effets Biochimiques Et Physiologiques
2-Fluoro-1-phenylpent-4-en-1-one has been shown to produce dose-dependent effects on behavior, locomotion, and pain sensitivity in animal models. It has also been found to alter brain activity in areas involved in mood regulation and pain processing. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been shown to have a long half-life in the body, which may contribute to its prolonged effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-1-phenylpent-4-en-1-one in lab experiments is its similarity to ketamine, which has been extensively studied for its potential therapeutic effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been found to have fewer side effects than ketamine, which may make it a safer alternative for clinical use. However, one limitation of using 2-Fluoro-1-phenylpent-4-en-1-one is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on 2-Fluoro-1-phenylpent-4-en-1-one. One area of interest is its potential use in treating depression and anxiety disorders, particularly in patients who do not respond to traditional antidepressant medications. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic effects of 2-Fluoro-1-phenylpent-4-en-1-one.
Méthodes De Synthèse
The synthesis of 2-Fluoro-1-phenylpent-4-en-1-one involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylpentanone. The resulting compound is then reacted with hydrofluoric acid to introduce the fluorine atom at the 2-position of the pentanone ring. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-Fluoro-1-phenylpent-4-en-1-one has been used in scientific research for its potential use in treating depression and anxiety disorders. It has been found to have similar effects to ketamine, which has been shown to have rapid antidepressant effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been studied for its potential use in treating chronic pain and addiction.
Propriétés
Numéro CAS |
157690-12-5 |
|---|---|
Nom du produit |
2-Fluoro-1-phenylpent-4-en-1-one |
Formule moléculaire |
C11H11FO |
Poids moléculaire |
178.2 g/mol |
Nom IUPAC |
2-fluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2 |
Clé InChI |
OZJOUIAHKYJUNA-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
SMILES canonique |
C=CCC(C(=O)C1=CC=CC=C1)F |
Synonymes |
4-Penten-1-one, 2-fluoro-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





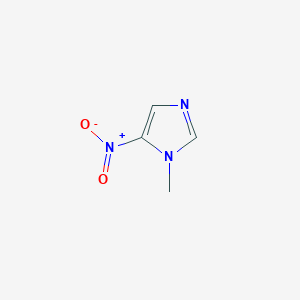

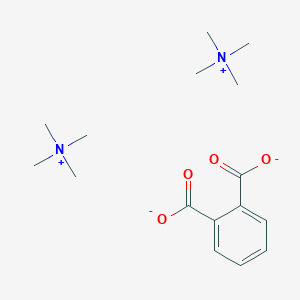

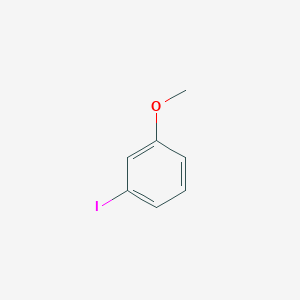
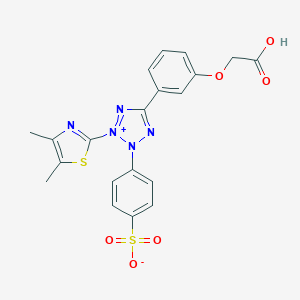
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

